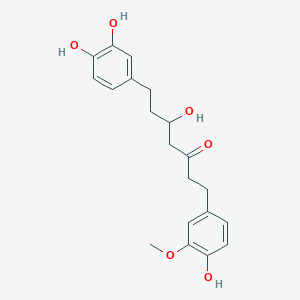
5-Hydroxypyridine-3-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxypyridine-3-carbonyl azide is an organic compound that belongs to the class of azides Azides are known for their high reactivity and are often used in various chemical reactions, including cycloadditions and substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyridine-3-carbonyl azide typically involves the reaction of 5-hydroxypyridine-3-carboxylic acid with a suitable azidating agent. One common method is the use of sodium azide (NaN₃) in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent decomposition of the azide .
Industrial Production Methods
This would include optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyridine-3-carbonyl azide can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 5-hydroxypyridine-3-carbonyl amine.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
5-Hydroxypyridine-3-carbonyl azide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Chemical Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 5-Hydroxypyridine-3-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of highly reactive intermediates, such as nitrenes, which can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different applications.
Azidothymidine (AZT): A nucleoside analog used in antiviral therapy.
Benzyl Azide: Used in organic synthesis and materials science.
Uniqueness
5-Hydroxypyridine-3-carbonyl azide is unique due to its specific structure, which combines the reactivity of the azide group with the functional properties of the pyridine ring. This makes it particularly useful in the synthesis of heterocyclic compounds and functionalized materials .
Properties
CAS No. |
112193-40-5 |
|---|---|
Molecular Formula |
C6H4N4O2 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
5-hydroxypyridine-3-carbonyl azide |
InChI |
InChI=1S/C6H4N4O2/c7-10-9-6(12)4-1-5(11)3-8-2-4/h1-3,11H |
InChI Key |
MYYMQXJRABNCIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


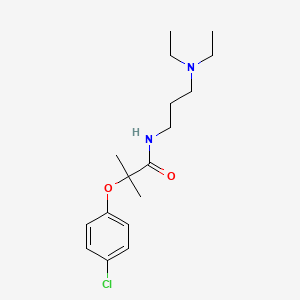

![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)

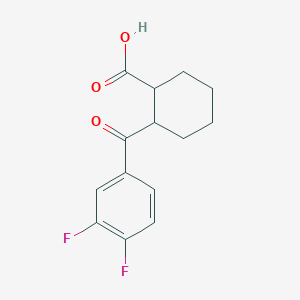
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
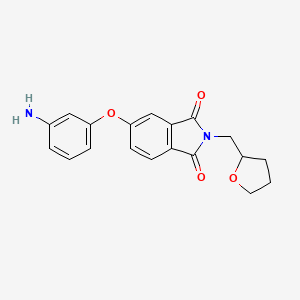
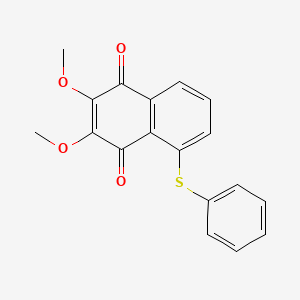
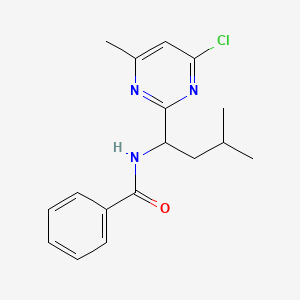
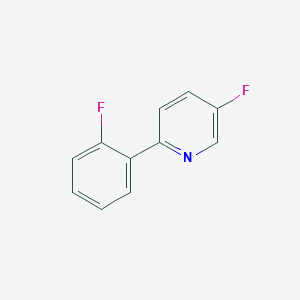
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)
![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)
